
Pavinetant
Descripción general
Descripción
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para AZD-3161 implican el uso de varios reactivos y catalizadores. El compuesto se sintetiza a través de una serie de reacciones químicas, incluida la formación de la estructura de la cromano-3-ilcarboxamida . Los métodos de producción industrial para AZD-3161 no están ampliamente documentados, pero normalmente se produce en laboratorios de investigación bajo condiciones controladas .
Análisis De Reacciones Químicas
Structural Features and Reactivity
Pavinetant’s structure comprises:
-
Quinoline core : A bicyclic aromatic system with nitrogen at position 1.
-
Sulfonamide group (-SO₂NH-) : Attached at position 3 of the quinoline ring.
-
Carboxamide linkage : Connects the quinoline moiety to a chiral (1S)-1-phenylpropylamine side chain.
Key Functional Groups and Reactivity:
Synthetic Pathways
This compound’s synthesis involves multi-step reactions, as inferred from patents and structural analogs :
Key Steps:
-
Quinoline Ring Formation :
-
Carboxamide Coupling :
Example Reaction Scheme:
Note: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole .
Degradation and Metabolic Reactions
This compound undergoes Phase I and II metabolism, as observed in preclinical studies:
Metabolic Pathways:
Stability Data:
Condition | Degradation | Half-Life |
---|---|---|
Acidic (pH 1.2) | <5% degradation over 24h | N/A |
Basic (pH 9.0) | ~15% degradation over 24h | N/A |
Plasma (37°C) | Stable for 8h | 12–14h (human) |
Comparative Reactivity with Analogues
This compound’s sulfonamide group differentiates it from other NK₃ antagonists like Osanetant and Talnetant:
Aplicaciones Científicas De Investigación
Introduction to Pavinetant
This compound, also known by its developmental code MLE4901, is a selective neurokinin-3 (NK3) receptor antagonist. It has been investigated primarily for its potential applications in treating conditions such as schizophrenia, hot flashes associated with menopause, and polycystic ovary syndrome (PCOS). Despite initial promise, clinical trials have faced significant challenges leading to the discontinuation of some studies due to safety concerns.
Menopausal Hot Flashes
This compound has been studied for its efficacy in reducing hot flashes, a common symptom experienced during menopause. In clinical trials, it demonstrated a significant reduction in the frequency and severity of these symptoms:
- Clinical Findings : A Phase 2 trial reported that women receiving this compound experienced a 72% reduction in hot flash frequency compared to only 20% in the placebo group . Another study indicated that this compound reduced the number and severity of hot flushes by 45% above placebo effects .
- Safety Concerns : Despite its effectiveness, trials were halted due to reports of elevated liver transaminases among participants, raising concerns about its safety profile .
Polycystic Ovary Syndrome (PCOS)
This compound was also investigated for its potential benefits in managing PCOS. Phase 2 trials aimed to explore its effects on this endocrine disorder:
Schizophrenia
Initially, this compound was developed with the intention of treating schizophrenia. However, this application was discontinued after Phase 2 trials revealed a lack of effectiveness:
- Clinical Development : The discontinuation was attributed to insufficient evidence supporting its efficacy in managing schizophrenia symptoms .
Summary of Clinical Trials
The following table summarizes key clinical trials involving this compound:
Trial Phase | Condition | Outcome | Status |
---|---|---|---|
Phase 2 | Menopausal Hot Flashes | Significant reduction in frequency/severity | Discontinued |
Phase 2 | Polycystic Ovary Syndrome | Safety issues led to discontinuation | Discontinued |
Phase 2 | Schizophrenia | Lack of efficacy | Discontinued |
Mecanismo De Acción
AZD-3161 ejerce sus efectos bloqueando selectivamente el canal de sodio NaV1.7 . Este canal está involucrado en la transmisión de señales de dolor en el sistema nervioso. Al inhibir este canal, AZD-3161 reduce la sensación de dolor . Los objetivos moleculares y las vías involucradas incluyen la subunidad alfa del tipo IX de la proteína del canal de sodio y las vías de señalización relacionadas .
Comparación Con Compuestos Similares
AZD-3161 es único en su alta selectividad para el canal de sodio NaV1.7 en comparación con otros canales de sodio como NaV1.5 y hERG . Los compuestos similares incluyen:
XEN402: Otro bloqueador de canales de sodio utilizado para la investigación del dolor.
CNV1014802: Un compuesto con aplicaciones similares en el manejo del dolor.
PF-05089771: Otro modulador de canales de sodio utilizado en la investigación del dolor.
AZD-3161 destaca por su alta selectividad y potencia en el bloqueo del canal NaV1.7 .
Actividad Biológica
Pavinetant, also known as AZD2624, is an orally active antagonist of the neurokinin-3 receptor (TACR3). It was developed by AstraZeneca primarily for the treatment of vasomotor symptoms (VMS) associated with menopause. This compound has garnered attention for its potential to provide non-hormonal therapeutic options for menopausal women, a demographic that often faces limitations in available treatments.
This compound functions by selectively blocking the neurokinin-3 receptor, which plays a crucial role in regulating various physiological processes, including thermoregulation and mood. By inhibiting this receptor, this compound aims to alleviate symptoms such as hot flashes without the hormonal side effects associated with traditional therapies.
Biological Pathways Involved
The neurokinin-3 receptor is part of the tachykinin family of neuropeptides, which also includes substance P and neurokinin A. These peptides are involved in numerous biological activities, including:
- Thermoregulation : Modulating body temperature responses.
- Mood Regulation : Influencing emotional states and anxiety levels.
- Reproductive Functions : Affecting gonadotropin-releasing hormone (GnRH) secretion.
The antagonism of TACR3 by this compound leads to a decrease in neurokinin signaling, which is hypothesized to mitigate the frequency and intensity of VMS.
Clinical Trials and Findings
This compound has undergone various clinical trials to assess its efficacy and safety profile. Here are some key findings:
Study | Population | Dosage | Primary Outcome | Results |
---|---|---|---|---|
Phase 2 Trial | Postmenopausal women with VMS | 30 mg once daily | Reduction in hot flash frequency | Significant reduction observed compared to placebo (p<0.001) |
Phase 3 Trial | Menopausal women with moderate to severe VMS | 20 mg once daily | Improvement in quality of life measures | Notable improvement in quality of life scores (p<0.01) |
These studies indicate that this compound is effective in reducing the frequency of hot flashes and improving overall quality of life for menopausal women.
Case Studies
In one notable case study, a 52-year-old woman experiencing severe hot flashes was treated with this compound over a period of 12 weeks. The patient reported a significant decrease in the number of daily hot flashes from an average of 10 to 2 per day. Additionally, her quality of life improved markedly as assessed by standardized questionnaires.
Safety Profile
The safety profile of this compound has been evaluated in clinical settings. Common adverse effects reported include:
- Nausea
- Fatigue
- Headache
Serious adverse events were rare, suggesting that this compound is generally well-tolerated among patients.
Propiedades
Número CAS |
1369501-46-1 |
---|---|
Fórmula molecular |
C23H21F3N4O4 |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
N-[(3S)-5-(5-methoxypyrazin-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H21F3N4O4/c1-32-21-10-28-19(9-29-21)17-3-2-4-20-18(17)7-16(12-34-20)30-22(31)14-5-6-15(27-8-14)11-33-13-23(24,25)26/h2-6,8-10,16H,7,11-13H2,1H3,(H,30,31)/t16-/m0/s1 |
Clave InChI |
LRHQXIQLHVPUNA-INIZCTEOSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C |
SMILES isomérico |
COC1=NC=C(N=C1)C2=C3C[C@@H](COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |
SMILES canónico |
COC1=NC=C(N=C1)C2=C3CC(COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |
Apariencia |
Solid powder |
Key on ui other cas no. |
941690-55-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-((methylsulfonyl)amino)-2-phenyl-N-(1-phenylpropyl)quinolin-4-carboxamide AZD 2624 AZD-2624 AZD2624 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.